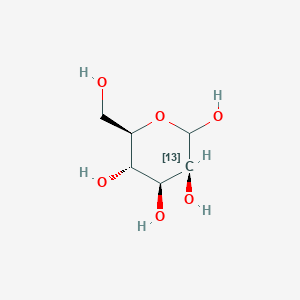
D-Mannose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-2-13C is a stable isotope-labeled form of D-mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. D-Mannose itself is a C-2 epimer of glucose and plays a significant role in glycosylation processes within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Mannose-2-13C typically involves the isomerization of D-glucose using molybdate catalysts. The reaction conditions are optimized to achieve high yields of D-mannose. The process involves the use of molybdic acid or molybdate as a catalyst to isomerize D-glucose into D-mannose .
Industrial Production Methods: Industrial production of this compound often involves the extraction of D-mannose from biomass sources such as coffee grounds, konjac flour, and acai berry. These methods are considered green and sustainable, providing an eco-friendly approach to producing D-mannose .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.
Major Products: The major products formed from these reactions include D-mannitol (from reduction) and D-mannonic acid (from oxidation) .
Applications De Recherche Scientifique
D-Mannose-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
Mécanisme D'action
The primary mechanism of action of D-Mannose-2-13C involves interfering with bacterial adhesion, particularly in the context of urinary tract infections. D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium and thus reducing the risk of infection .
Comparaison Avec Des Composés Similaires
- D-Mannose-1-13C
- D-Mannose-6-13C
- D-Mannose-13C6
- D-Ribose-1-13C
- D-Ribose-2-13C
Uniqueness: D-Mannose-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for detailed metabolic studies. This specificity allows researchers to track the metabolic pathways and interactions of mannose with high precision .
Propriétés
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-JJELKLASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?
A1: this compound is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing this compound and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














